
6-溴-3-甲基-1,2,3,4-四氢异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is an organic compound with the molecular formula C10H12BrN. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and drugs. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3rd position on the tetrahydroisoquinoline skeleton.
科学研究应用
6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Thiqs are known to exert their effects through various biochemical pathways, influencing the activity of infective pathogens and playing a role in neurodegenerative disorders .
Result of Action
Thiqs are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-1,2,3,4-tetrahydro-isoquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of fully saturated isoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution: Products include azido, cyano, and amino derivatives.
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline derivatives.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the bromine and methyl substitutions.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl group at the 3rd position.
3-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the bromine atom at the 6th position.
Uniqueness
6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is unique due to the combined presence of both bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The specific substitution pattern may enhance its potential as a pharmacologically active compound and its utility in synthetic chemistry.
属性
IUPAC Name |
6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWFLRDIGQIIEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-45-3 |
Source


|
| Record name | 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

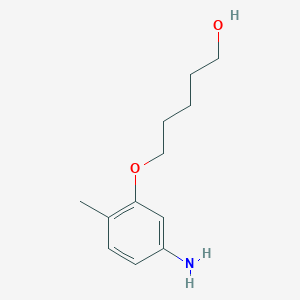
![5-Bromo-7-fluorobenzo[d]oxazol-2-amine](/img/structure/B1374006.png)
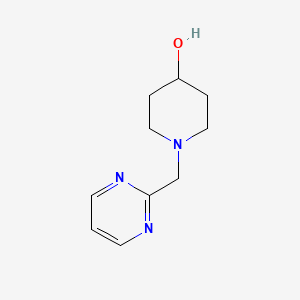
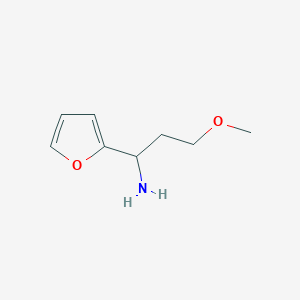
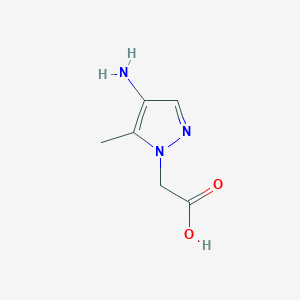
![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)
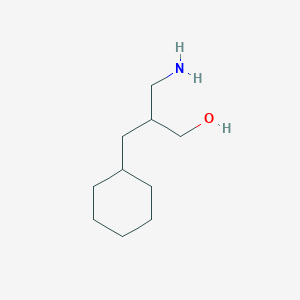




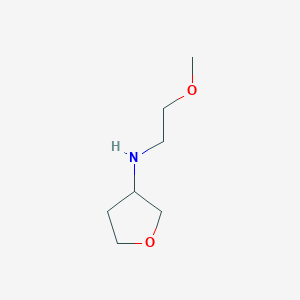
![1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B1374022.png)
